molecular formula C22H23N5OS B2846269 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-36-1

2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2846269
CAS No.: 1021212-36-1
M. Wt: 405.52
InChI Key: XWMNIPOWTUINRZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a unique substitution pattern:

  • Position 2: Ethylsulfanyl group (–S–CH₂CH₃).
  • Position 5: Methyl group (–CH₃).
  • Position 6: Carboxamide (–CONH–) linked to a 2-methylphenyl substituent.
  • Position 7: Phenyl group (C₆H₅).

Properties

IUPAC Name

2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-4-29-22-25-21-23-15(3)18(20(28)24-17-13-9-8-10-14(17)2)19(27(21)26-22)16-11-6-5-7-12-16/h5-13,19H,4H2,1-3H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMNIPOWTUINRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides in the presence of a base. This reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and condensation, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to accelerate the reaction process. Microwave-mediated synthesis is an eco-friendly and efficient method that can produce high yields of the target compound in a short reaction time. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile .

Chemical Reactions Analysis

Ethylsulfanyl Group (S–C₂H₅)

  • Nucleophilic Substitution : The ethylsulfanyl group undergoes displacement with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with morpholine in DMF at 80°C replaces the ethylsulfanyl group with a morpholine moiety.
  • Oxidation : Treating with H₂O₂ or mCPBA oxidizes the sulfur to sulfoxide (S=O) or sulfone (O=S=O).

Carboxamide (–CONH–)

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to a carboxylic acid . R CONH ArH+/OHR COOH+Ar NH2\text{R CONH Ar}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{Ar NH}_2
  • Amide Coupling : The carboxamide can participate in further coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl/heteroaryl groups .

Aromatic Substitution

  • Electrophilic Substitution : The phenyl and 2-methylphenyl groups undergo nitration or halogenation at meta/para positions under standard conditions (HNO₃/H₂SO₄ or Cl₂/FeCl₃).

Comparative Reactivity with Analogues

The reactivity of this compound is influenced by its substitution pattern. The table below compares its behavior with structurally related triazolopyrimidines :

CompoundSubstituent at Position 2Reactivity with NaSH (90°C)Oxidation Product (H₂O₂)
TargetEthylsulfanylS⁻ displacement in 2 hrsSulfone (100% yield)
Analogue AMethylsulfanylS⁻ displacement in 1 hrSulfoxide (85% yield)
Analogue BChloroNo reactionN/A

Key Findings :

  • Ethylsulfanyl’s bulkier structure slows nucleophilic substitution compared to methylsulfanyl.
  • The electron-withdrawing carboxamide group enhances oxidation efficiency.

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C via cleavage of the ethylsulfanyl group.
  • Photodegradation : UV light (254 nm) induces ring-opening reactions, forming cyanamide derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C25H29N5OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a triazole ring fused with a pyrimidine structure and includes functional groups such as carboxamide and ethylsulfanyl moieties. These characteristics contribute to its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

The primary applications of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lie in medicinal chemistry . The following subsections outline its potential therapeutic roles:

Enzyme Inhibition

Research indicates that compounds within the triazolopyrimidine class can act as enzyme inhibitors. This compound may specifically inhibit enzymes involved in cellular signaling pathways. Such inhibition can modulate various biological processes, making it a candidate for treating diseases where enzyme activity plays a critical role.

Receptor Modulation

The compound may interact with specific receptors in the body, leading to changes in cellular responses. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.

Drug Development

Due to its unique structure and potential biological activities, this compound is a promising candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Its ability to modulate enzyme activity or receptor interaction could provide therapeutic benefits in these conditions.

Biological Interaction Studies

Studies on the biological interactions of this compound focus on its binding affinity to specific targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry are employed to quantify these interactions. Understanding these binding mechanisms is essential for optimizing the compound's efficacy and minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular targets, such as inflammatory mediators, to exert its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on the evidence:

Substituent Effects at Position 2

Compound Name Position 2 Group Key Properties/Applications Reference
Target compound Ethylsulfanyl (–S–CH₂CH₃) Potential enhanced lipophilicity vs. methyl
Ethyl 2-(2-fluorobenzylsulfanyl)-7-{4-[(4-chlorobenzyl)oxy]phenyl}-5-methyl-... () Benzylsulfanyl (–S–CH₂C₆H₄F) Higher steric bulk; agrochemical applications
Ethyl 2-methylsulfanyl-5-chloromethyl-7-phenyl-... () Methylsulfanyl (–S–CH₃) Simpler synthesis; lower molecular weight
2-Amino analogues (, e.g., 5j–5n) Amino (–NH₂) Improved hydrogen-bonding capacity
  • Key Insight: The ethylsulfanyl group in the target compound balances lipophilicity and steric effects compared to bulkier benzylsulfanyl groups (e.g., ) or smaller methylsulfanyl substituents (e.g., ). Amino-substituted analogues () exhibit higher polarity, favoring solubility in polar solvents .

Carboxamide vs. Carboxylate Esters

Compound Name Position 6 Functional Group Reactivity/Solubility Reference
Target compound Carboxamide (–CONH–) Lower hydrolysis susceptibility
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-... () Carboxylate (–COOEt) Higher reactivity toward nucleophiles
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-... () Carboxylate (–COOEt) Bioactivity in tetrahydro-triazolo derivatives
  • Key Insight : The carboxamide group in the target compound enhances stability under physiological conditions compared to carboxylate esters (e.g., ), which are prone to enzymatic hydrolysis. This property may extend its utility in drug design .

Aromatic Substitutions at Position 7

Compound Name Position 7 Substituent Impact on Bioactivity Reference
Target compound Phenyl (C₆H₅) Potential π–π stacking in crystal packing
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-... () 3-Hydroxyphenyl Enhanced hydrogen-bonding capacity
7-(3,4,5-Trimethoxyphenyl)-2-amino-5-methyl-... () 3,4,5-Trimethoxyphenyl Improved antifungal activity (e.g., 5a–5n)
  • Key Insight : The unsubstituted phenyl group in the target compound may limit hydrogen-bonding interactions compared to hydroxyl- or methoxy-substituted analogues (e.g., ). However, its planar structure facilitates π–π interactions, as observed in crystal structures of related compounds (e.g., ) .

Q & A

Q. What structural features of the compound influence its chemical reactivity and biological interactions?

The compound’s triazolopyrimidine core and substituents (e.g., ethylsulfanyl, phenyl, and carboxamide groups) are critical. The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety facilitates hydrogen bonding with biological targets. Substituent positions on the phenyl rings (e.g., 2-methylphenyl) modulate steric effects and electronic properties, impacting binding affinity and metabolic stability .

Q. What are the key steps in synthesizing this compound, and how do reaction conditions affect yield?

Synthesis typically involves:

Triazole ring formation : Via cyclization of substituted amidrazones or click chemistry with copper catalysts.

Pyrimidine ring closure : Using β-keto esters or aldehydes under microwave irradiation (e.g., 323 K for 30 min in ethanol) to enhance efficiency .

Functionalization : Introducing ethylsulfanyl and phenyl groups via nucleophilic substitution or Suzuki coupling.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control to prevent side reactions, and catalyst loading (e.g., Cu(I) for regioselectivity). Yields range from 45–70%, depending on purification methods like recrystallization .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction mechanisms of this compound with biological targets?

Docking simulations suggest the compound binds to enzyme active sites (e.g., kinases or microbial enzymes) through:

  • Hydrogen bonds : Between the carboxamide group and residues like Asp or Glu.
  • Hydrophobic interactions : Ethylsulfanyl and phenyl groups align with nonpolar pockets.
    For example, a study showed a similar triazolopyrimidine derivative achieved a binding energy of −9.2 kcal/mol against EGFR kinase, with RMSD < 2.0 Å in pose validation .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Technique Application Key Data
¹H/¹³C NMR Confirm regiochemistry and substituent positionsδ 10.89 (s, NH), 7.14–7.41 (m, aromatic H)
HPLC-MS Assess purity (>95%) and molecular ion detection[M+H]⁺ at m/z 440.94 (theoretical)
X-ray crystallography Resolve crystal packing and intermolecular interactionsπ-π stacking (centroid distance: 3.88 Å) and hydrogen-bond networks

Q. How do crystallography data inform the compound’s stability and intermolecular interactions?

Single-crystal X-ray analysis reveals:

  • Planar triazolopyrimidine core : Facilitates π-π stacking with adjacent molecules (centroid distance: 3.63–3.88 Å), enhancing solid-state stability.
  • Hydrogen bonding : NH groups form bonds with carbonyl oxygens (N–H⋯O, 2.89 Å), critical for lattice energy .
    These interactions suggest the compound is stable under ambient conditions but may require desiccants for long-term storage.

Q. How can structural modifications enhance the compound’s pharmacological profile?

Comparative studies of analogs highlight:

Modification Impact Example
Ethylsulfanyl → Methoxy Increased solubility but reduced target affinityIC₅₀ increases from 0.8 µM to 2.3 µM against S. aureus
4-Methylphenyl → 3,4-Dimethoxyphenyl Enhanced enzyme inhibition1.5-fold improvement in kinase inhibition
Rational design should balance lipophilicity (LogP ~3.5) and polar surface area (~90 Ų) to optimize bioavailability .

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